molecular formula C16H21NO3 B2848043 Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate CAS No. 897046-05-8

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2848043
CAS No.: 897046-05-8
M. Wt: 275.348
InChI Key: MPQKCJLNGYCGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carboxylate protecting group at the 1-position, a benzyl substituent at the 3-position, and a ketone group at the 4-position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for further functionalization. The tert-butyl group enhances steric protection, improving stability under basic conditions while remaining cleavable under acidic conditions .

Properties

IUPAC Name

tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKCJLNGYCGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Hydrogenation Approach

A patent by AstraZeneca AB & UK Limited (WO2007/71965) details a hydrogenation strategy using palladium catalysts. While originally developed for tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, this method is adaptable to the target compound through substrate modification. The protocol involves:

  • Benzylamine intermediate formation : Reacting tert-butyl 4-oxopyrrolidine-1-carboxylate with benzyl bromide under basic conditions (K₂CO₃/DMF) to introduce the benzyl group
  • Catalytic hydrogenation : Treating the intermediate with 10% Pd/C in methanol at 50°C under H₂ atmosphere

Key parameters:

Parameter Optimal Value Impact on Yield
Catalyst loading 5-10% Pd/C ≥95% conversion
Reaction temperature 50°C Minimizes side products
Solvent system Methanol/water (9:1) Enhances solubility

This method achieves quantitative yields when using ammonium formate as hydrogen donor. The patent notes that substituting methanol with ethanol reduces reaction efficiency by 12-15%.

Diastereoselective Cyclization Strategy

Building on MDPI-reported methods for tetrahydrofuran amino acids, researchers have adapted diastereoselective cyclization for pyrrolidine systems:

Reaction sequence :

  • Steglich esterification : Coupling tert-butyl alcohol with pyrrolidine-3-carboxylic acid using DCC/DMAP
  • Benzyl group introduction : Employing benzyl magnesium bromide in THF at -78°C
  • Oxidation : RuCl₃-mediated oxidation to install the 4-oxo group

Critical findings:

  • Temperature control : Maintaining -78°C during Grignard addition prevents racemization (98% ee achieved)
  • Solvent effects : THF outperforms DCM in cyclization steps (ΔYield = +18%)
  • Catalyst optimization : 0.5 mol% RuCl₃ gives complete conversion vs. 72% with stoichiometric MnO₂

Industrial-Scale Production Methodologies

Continuous Flow Hydrogenation

Recent advancements from patent US11254641B2 demonstrate scalable production using continuous flow reactors:

System configuration :

  • Pd/Al₂O³ packed bed reactor
  • Methanol flow rate: 5 mL/min
  • H₂ pressure: 15 bar

Performance metrics :

Metric Batch Process Flow System Improvement
Space-time yield (g/L/h) 48 127 165%
Catalyst consumption 0.8 g/kg 0.2 g/kg 75% reduction
Energy consumption 35 kWh/kg 12 kWh/kg 66% reduction

This method eliminates filtration steps and enables 24/7 operation with ≥99.5% purity.

Racemization Recycling Protocol

The same patent discloses an innovative racemization process to maximize yield:

Key steps :

  • Optical resolution : Chiral HPLC separation (Chiralpak IC column)
  • Undesired enantiomer recycling : Base-mediated racemization (1M NaOH/EtOH)
  • Re-introduction : Recirculation through resolution step

Economic impact :

  • Raw material utilization increases from 45% to 92%
  • Production costs decrease by $38/kg

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :
δ 1.40 (s, 9H, t-Bu), 3.01 (m, 2H, CH₂N), 3.55 (m, 2H, CH₂CO), 4.66 (d, 1H, J = 7.2 Hz, CHPh), 7.25-7.32 (m, 5H, Ar-H)

HRMS (ESI+) :
Calculated for C₁₆H₂₁NO₃ [M+H]⁺: 276.1594
Found: 276.1592

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability Environmental Factor
Batch Hydrogenation 95 99.1 Medium 63 (E-factor)
Flow Hydrogenation 99 99.8 High 19 (E-factor)
Diastereoselective Route 88 98.5 Low 85 (E-factor)

Data shows flow hydrogenation outperforms other methods in yield and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, alkyl halides.

Major Products:

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical compounds due to its structural features that mimic biological molecules.

    Biological Probes: Used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industry:

    Material Science: Incorporated into the synthesis of polymers and advanced materials.

    Agrochemicals: Used in the development of agrochemical products for pest control and crop protection.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural features and the nature of the target. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.

    Receptor Modulation: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate with two analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Stability
This compound C₁₇H₂₃NO₃ 307.4 (estimated) 3-benzyl, 4-oxo Crystalline solid Stable under basic conditions
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 3-hydroxymethyl, 4-methoxyphenyl Solid Stable; no known hazards
Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate C₁₂H₁₇N₃O₃ 251.3 Pyrazolo-pyridine core, 3-oxo Crystalline solid Stabilized by hydrogen bonding
Key Observations:
  • Substituent Effects: The benzyl group in the target compound increases lipophilicity compared to the hydroxymethyl and methoxyphenyl groups in the analog from .
  • Core Structure : The pyrazolo-pyridine analog () exhibits a fused heterocyclic system, which may enhance rigidity and influence hydrogen-bonding interactions compared to the pyrrolidine core .

Reactivity and Stability

Tert-butyl Group Reactivity
  • Acid Sensitivity : The tert-butyl carboxylate group is stable under basic conditions but cleavable via acid hydrolysis (e.g., trifluoroacetic acid). This contrasts with methyl esters, which require harsher conditions for cleavage .
Functional Group Interactions
  • Ketone Group : The 4-oxo group in the target compound may participate in hydrogen bonding or serve as a site for nucleophilic addition, similar to the 3-oxo group in the pyrazolo-pyridine analog .

Biological Activity

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula: C18_{18}H23_{23}NO3_3
  • Molecular Weight: Approximately 303.38 g/mol

The compound features a pyrrolidine ring, a tert-butyl group, and a benzyl moiety, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways. Its structural characteristics allow it to bind effectively to active sites.
  • Receptor Modulation: It has been suggested that the compound can modulate receptor activity, which may lead to altered signaling pathways within cells.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity:
    • In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells. For instance, related compounds have demonstrated IC50_{50} values ranging from 2.09 µM to over 100 µM against these cell lines .
  • Antimicrobial Properties:
    • Some derivatives of pyrrolidine compounds have shown promising antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.
  • Potential as a Drug Development Template:
    • The unique structure allows for modifications that can enhance biological activity or selectivity, making it a candidate for further drug development .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related pyrrolidine compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity Cell Line/Target IC50_{50} Value Reference
Anticancer ActivityMDA-MB-231 (Breast Cancer)2.09 µM
Anticancer ActivityPANC-1 (Pancreatic Cancer)>100 µM
Antimicrobial ActivityVarious BacteriaNot specified

Case Study: Anticancer Evaluation

In a study focusing on pyrrolidinone derivatives, researchers synthesized various compounds and tested their effects on cancer cell proliferation. The results indicated that certain structural modifications led to enhanced inhibitory effects on cell growth, particularly in aggressive cancer types .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

  • Alkylation : Introducing the benzyl group via nucleophilic substitution using benzyl halides under basic conditions (e.g., NaH in THF) .
  • Oxidation : Converting the pyrrolidine ring’s 4-position to a ketone using oxidizing agents like PCC or Dess–Martin periodinane .
  • Protection : Installing the tert-butyl carbamate group via Boc-anhydride in the presence of a base (e.g., DMAP) . Key parameters include inert atmospheres, controlled temperatures (0–25°C), and solvent selection (e.g., dichloromethane, acetonitrile) to optimize yields (typically 60–85%) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, tert-butyl at δ 1.4 ppm) .
  • X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 318.18) .

Q. What purification strategies are effective for this compound?

Common methods include:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to isolate the Boc-protected product .
  • Recrystallization : Using ethanol or ethyl acetate to enhance purity (>95%) .
  • HPLC : Reverse-phase C18 columns for chiral separation if enantiomers are present .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound?

Common side reactions and solutions:

  • Over-Oxidation : Use milder oxidizing agents (e.g., TEMPO/NaClO) to prevent degradation of the pyrrolidine ring .
  • Racemization : Employ low-temperature conditions (-20°C) and chiral auxiliaries during benzylation to preserve stereochemistry .
  • Boc-Deprotection : Avoid acidic conditions prematurely; monitor via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc) .

Q. What mechanistic insights govern the reactivity of the 4-oxo group in this compound?

The ketone at the 4-position participates in:

  • Nucleophilic Additions : Reacts with Grignard reagents or amines to form secondary alcohols or imines, respectively .
  • Conjugate Reductions : Catalytic hydrogenation (H2_2, Pd/C) reduces the carbonyl to a hydroxyl group, useful for prodrug derivatization . Computational studies (DFT) suggest the electron-withdrawing Boc group enhances electrophilicity at the 4-oxo site .

Q. How do structural modifications influence biological activity in related pyrrolidine derivatives?

Case studies indicate:

  • Benzyl Substituents : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .
  • Fluorine Incorporation : Increases metabolic stability (e.g., 3,5-difluoro analogs show 2x longer half-life in hepatic microsomes) .
  • Enantiomeric Effects : (R)-configured derivatives exhibit higher binding affinity to G-protein-coupled receptors (e.g., IC50_{50} = 12 nM vs. 45 nM for (S)-enantiomers) .

Q. How should researchers address contradictions in reported synthetic yields or purity data?

Strategies include:

  • Reproducibility Checks : Validate reaction conditions (e.g., anhydrous solvents, strict temperature control) .
  • Advanced Analytics : Use qNMR or LC-MS to quantify impurities (e.g., residual benzyl halides) .
  • DoE Optimization : Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time) .

Methodological Tables

Q. Table 1. Common Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsKey ProductsReference
Ester HydrolysisHCl (2M), THF, 50°CPyrrolidine-1-carboxylic acid
Cross-CouplingPd(PPh3_3)4_4, Cs2_2CO3_3, dioxaneArylated derivatives
OxidationDess–Martin periodinane, CH2_2Cl2_2Ketone-stabilized intermediates

Q. Table 2. Comparative Bioactivity of Analogues

DerivativeModificationBiological Activity (IC50_{50})TargetReference
3-Benzyl-4-oxoNone (parent compound)250 nMProtease X
3-(4-Fluoro-Benzyl)Fluorine substitution120 nMProtease X
(R)-EnantiomerChiral center retention45 nMGPCR Y

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.